1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)
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Overview
Description
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound with the molecular formula C16H16. . This compound is characterized by its unique structure, which includes a butene backbone with two phenyl groups attached via ether linkages. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,4-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated compound.
Scientific Research Applications
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) can be compared with other similar compounds such as:
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-ethenylbenzene): This compound has an ethane backbone instead of a butene backbone, which affects its chemical properties and reactivity.
1,1’-[But-2-yne-1,4-diylbis(oxy)]bis(4-ethenylbenzene): This compound has a triple bond in the butene backbone, which significantly alters its chemical behavior.
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene): This compound has methyl groups on the phenyl rings, which can influence its reactivity and applications.
Properties
CAS No. |
112310-00-6 |
---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-ethenyl-4-[4-(4-ethenylphenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C20H20O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-14H,1-2,15-16H2 |
InChI Key |
HTXUVRAYNPBKHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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